Bienvenue dans la boutique en ligne BenchChem!

Telavancin hydrochloride

hVISA Bactericidal activity Time-kill kinetics

Telavancin hydrochloride is a semisynthetic lipoglycopeptide with a dual mechanism of action—inhibiting cell wall synthesis and disrupting cell membrane barrier function—making it a critical research tool for combating MRSA, hVISA, and VISA. It demonstrates superior bactericidal activity and a distinct PK profile (half-life 6.5–9 h) versus vancomycin, making it an essential comparator in antimicrobial susceptibility testing and PK/PD studies.

Molecular Formula C80H107Cl3N11O27P
Molecular Weight 1792.1 g/mol
CAS No. 560130-42-9
Cat. No. B1663081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelavancin hydrochloride
CAS560130-42-9
SynonymsTelavancin hydrochloride;  TD 6424;  Vancomycin, N3''-​[2-​(decylamino)​ethyl]​-​29-​[[(phosphonomethyl)​amino]​methyl]​-​, hydrochloride (1:1)
Molecular FormulaC80H107Cl3N11O27P
Molecular Weight1792.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCNCCNC1(CC(OC(C1O)C)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)C.Cl
InChIInChI=1S/C80H106Cl2N11O27P.ClH/c1-7-8-9-10-11-12-13-14-21-85-22-23-87-80(5)32-57(115-37(4)71(80)103)119-70-68(102)67(101)55(34-94)118-79(70)120-69-53-28-41-29-54(69)117-52-20-17-40(27-46(52)82)65(99)63-77(109)91-61(78(110)111)43-30-50(96)44(33-86-35-121(112,113)114)66(100)58(43)42-25-38(15-18-49(42)95)59(74(106)93-63)90-75(107)60(41)89-73(105)48(31-56(83)97)88-76(108)62(92-72(104)47(84-6)24-36(2)3)64(98)39-16-19-51(116-53)45(81)26-39;/h15-20,25-30,36-37,47-48,55,57,59-65,67-68,70-71,79,84-87,94-96,98-103H,7-14,21-24,31-35H2,1-6H3,(H2,83,97)(H,88,108)(H,89,105)(H,90,107)(H,91,109)(H,92,104)(H,93,106)(H,110,111)(H2,112,113,114);1H/t37-,47+,48-,55+,57-,59+,60+,61-,62+,63-,64+,65+,67+,68-,70+,71+,79-,80-;/m0./s1
InChIKeyGSSIWSIRBWAZHG-ACOPVEIWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Telavancin Hydrochloride (CAS 560130-42-9): A Lipoglycopeptide Antibiotic for Difficult-to-Treat Gram-Positive Infections


Telavancin hydrochloride is a semisynthetic lipoglycopeptide antibiotic derived from vancomycin [1]. It possesses a dual mechanism of action, involving inhibition of bacterial cell wall synthesis and disruption of cell membrane barrier function [1][2]. This compound is indicated for the treatment of complicated skin and skin structure infections (cSSSI) and hospital-acquired or ventilator-associated bacterial pneumonia (HABP/VABP) caused by susceptible Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and strains with reduced vancomycin susceptibility [3].

Why Vancomycin and Other Lipoglycopeptides Are Not Direct Substitutes for Telavancin Hydrochloride


Despite sharing a glycopeptide core, telavancin is not interchangeable with vancomycin or even other lipoglycopeptides like dalbavancin and oritavancin due to quantifiable differences in potency, mechanism, and clinical outcomes. Telavancin's dual mechanism of action confers superior bactericidal activity against certain resistant phenotypes, particularly heterogeneous vancomycin-intermediate S. aureus (hVISA), where vancomycin treatment frequently fails [1]. Its pharmacokinetic profile, with a moderate half-life of 6.5–9 hours and significant tissue penetration (40% into skin blister fluid), differs markedly from both the short half-life of vancomycin (4.48 h) and the extremely long half-life of dalbavancin (147–258 h), affecting dosing frequency and clinical utility [2]. In pneumonia patients with elevated vancomycin MICs (≥1 µg/mL), telavancin has demonstrated numerically higher clinical cure rates compared to vancomycin [3].

Quantitative Comparative Evidence for Telavancin Hydrochloride Differentiation


Superior Bactericidal Speed Against hVISA: Time-Kill Kinetics vs. Vancomycin and Linezolid

Telavancin demonstrates significantly faster bactericidal activity against heterogeneously vancomycin-intermediate Staphylococcus aureus (hVISA) compared to vancomycin and linezolid. Against a panel of 25 hVISA clinical isolates, telavancin achieved 99.9% kill in a median time of 5.6 hours at peak concentration, whereas vancomycin required 18.8 hours [1]. This difference is statistically significant (P < 0.001).

hVISA Bactericidal activity Time-kill kinetics

Increased Clinical Cure Rates in High-Risk Pneumonia Patients with Elevated Vancomycin MICs

In a post-hoc analysis of the ATTAIN trials focusing on patients with HAP/VAP caused by S. aureus with vancomycin MIC ≥ 1 µg/mL, telavancin treatment resulted in a numerically higher clinical cure rate of 85.4% compared to 74.3% for vancomycin [1]. The treatment difference was 11.1% (95% CI, -0.002% to 22.2%).

HAP/VAP Clinical cure Vancomycin MIC

Enhanced Potency Against MRSA: MIC Comparison with Vancomycin, Daptomycin, and Linezolid

Against a global collection of MRSA clinical isolates, telavancin demonstrated significantly lower minimum inhibitory concentrations (MICs) than vancomycin, daptomycin, and linezolid. Telavancin MIC50/90 values were 0.25/0.5 µg/mL, compared to 1/1 µg/mL for vancomycin and linezolid, and 2/2 µg/mL for daptomycin [1]. This represents an 8- to 32-fold increase in in vitro potency against MRSA.

MRSA MIC Potency

Quantifiable Skin Tissue Penetration for Complicated Skin Infections

Telavancin demonstrates a mean penetration of 40% into cantharidin-induced skin blister fluid, a surrogate for soft tissue interstitial fluid, following intravenous administration of 7.5 mg/kg every 24 hours [1]. This level of tissue penetration supports its use in complicated skin and skin structure infections (cSSSI).

Tissue penetration Pharmacokinetics cSSSI

In Vivo Efficacy in Murine Pneumonia Model Against VISA Strains

In a neutropenic murine lung infection model using vancomycin-intermediate S. aureus (VISA) isolates, telavancin reduced lung bacterial burdens significantly more than vancomycin. After 48 hours of treatment, telavancin achieved greater CFU reductions in 3 out of 4 VISA isolates tested compared to vancomycin [1].

VISA Murine pneumonia model In vivo efficacy

Dual Mechanism of Action Differentiates Telavancin from Vancomycin

Unlike vancomycin, which acts solely by inhibiting cell wall synthesis, telavancin possesses a dual mechanism of action: it inhibits peptidoglycan synthesis by binding to D-Ala-D-Ala termini and additionally disrupts bacterial cell membrane potential and permeability [1][2]. This second mechanism is attributed to its lipophilic decylaminoethyl side chain, which is absent in vancomycin [3].

Mechanism of action Membrane depolarization Cell wall synthesis

Recommended Research and Industrial Applications for Telavancin Hydrochloride Based on Quantitative Evidence


In Vitro Susceptibility Testing and Surveillance Studies for Gram-Positive Clinical Isolates

Given its superior in vitro potency against MRSA (MIC50/90 of 0.25/0.5 µg/mL) [1] and its activity against hVISA and VISA strains [2], telavancin hydrochloride is a critical comparator in antimicrobial susceptibility testing panels and surveillance studies. Its inclusion allows laboratories to accurately assess the prevalence of resistance and guide therapeutic choices for difficult-to-treat Gram-positive infections, particularly where vancomycin MICs are elevated.

Investigational Use in Murine Models of Resistant Gram-Positive Infections

The compound's demonstrated in vivo efficacy in a murine pneumonia model against VISA strains [2] supports its use in preclinical research aimed at understanding the pathogenesis and treatment of infections caused by MRSA with reduced vancomycin susceptibility. Researchers can employ telavancin to benchmark new antibacterial agents or to study pharmacodynamic parameters in animal models.

Reference Standard for Bactericidal Kinetics Studies Against hVISA

Telavancin's rapid bactericidal activity against hVISA, achieving 99.9% kill in approximately 5.6 hours at peak concentration [3], establishes it as a benchmark for time-kill studies. Industrial and academic laboratories can utilize telavancin as a positive control when evaluating the bactericidal speed of novel antibacterial candidates against this challenging phenotype.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for Soft Tissue Infections

With quantifiable tissue penetration of 40% into skin blister fluid [4] and a well-characterized PK profile including a half-life of 6.5-9 hours [1], telavancin serves as a model compound for PK/PD investigations of lipoglycopeptides targeting skin and soft tissue infections. Its data can inform dosing strategies and target attainment analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Telavancin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.